molecular formula C17H17Cl2NO3 B3756833 N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide

N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756833
M. Wt: 354.2 g/mol
InChI Key: DRLTWHIATBITHD-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides It features a dichlorophenyl group and a methoxyphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved through the reaction of 4-bromobutanoyl chloride with an amine, such as 3,5-dichloroaniline, under basic conditions.

    Introduction of the methoxyphenoxy group: The resulting intermediate can then be reacted with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenoxy)butanamide.

    Reduction: Formation of N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4-(4-hydroxyphenoxy)butanamide
  • N-(3,5-dichlorophenyl)-4-(4-ethoxyphenoxy)butanamide
  • N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide

Uniqueness

N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of both dichlorophenyl and methoxyphenoxy groups, which can impart specific chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-4-6-16(7-5-15)23-8-2-3-17(21)20-14-10-12(18)9-13(19)11-14/h4-7,9-11H,2-3,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLTWHIATBITHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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